molecular formula C8H12N2 B181672 4,6-Dimethylbenzene-1,3-diamine CAS No. 3134-10-9

4,6-Dimethylbenzene-1,3-diamine

Cat. No. B181672
Key on ui cas rn: 3134-10-9
M. Wt: 136.19 g/mol
InChI Key: DCSSXQMBIGEQGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04380464

Procedure details

2,4-Dimethyl-5-nitroaniline was reduced in the presence of Raney nickel utilizing substantially the same conditions described in Example 2 to form 2,4-dimethyl-1,5-phenylenediamine and that compound was sulfonated under the conditions of Example 3. The resulting 5-amino-2,4-dimethyltrifluoromethanesulfonanilide (10.72 g., 40 mmole) was dissolved in 1,2-dichloroethane (60 ml.), and the solution was cooled to a temperature of 0° to 5° C. To this solution was slowly added chloroacetyl chloride (10.16 g., 90 mmole). The solution was then heated at its reflux temperature for 10 hours. Hexane (100 ml.) was added to the hot reaction mixture, the reaction mixture was then filtered while hot, and the solid product was collected upon crystallization, m.p. 170°-172° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:8]=[C:7]([CH3:9])[C:6]([N+:10]([O-])=O)=[CH:5][C:3]=1[NH2:4]>[Ni]>[CH3:9][C:7]1[CH:8]=[C:2]([CH3:1])[C:3]([NH2:4])=[CH:5][C:6]=1[NH2:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(N)C=C(C(=C1)C)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=C(C(=C1)C)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.